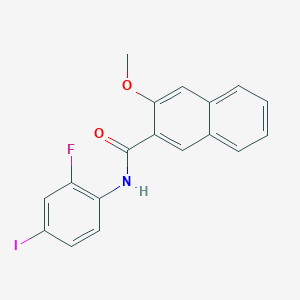![molecular formula C22H24ClN3O5 B250969 Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B250969.png)
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate blocks downstream signaling pathways that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and the reduction of inflammation in autoimmune disorders.
Biochemical and Physiological Effects
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has been shown to inhibit BTK in a dose-dependent manner, leading to the inhibition of downstream signaling pathways. In preclinical studies, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune disorders. Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has several advantages for lab experiments, including its high selectivity for BTK and its favorable pharmacokinetic profile. However, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate also has some limitations, including its potential off-target effects and the need for further optimization to improve its potency and selectivity.
Orientations Futures
There are several future directions for the study of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate, including:
1. Further preclinical studies to evaluate its efficacy and safety in various diseases, including cancer and autoimmune disorders.
2. Clinical trials to evaluate its efficacy and safety in humans.
3. Optimization of its potency and selectivity to improve its therapeutic potential.
4. Development of combination therapies to enhance its efficacy and reduce potential resistance.
5. Identification of biomarkers for patient selection and monitoring of treatment response.
Conclusion
In conclusion, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Its selective inhibition of BTK and favorable pharmacokinetic profile make it a promising candidate for further development and clinical evaluation.
Méthodes De Synthèse
The synthesis of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate involves several steps, including the preparation of 4-(4-acetyl-1-piperazinyl)benzoic acid, the coupling of 4-(4-acetyl-1-piperazinyl)benzoic acid with 4-chlorophenyl chloroformate, and the final coupling of the resulting intermediate with methyl 3-aminobenzoate. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune disorders.
Propriétés
Formule moléculaire |
C22H24ClN3O5 |
|---|---|
Poids moléculaire |
445.9 g/mol |
Nom IUPAC |
methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(4-chlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H24ClN3O5/c1-15(27)25-9-11-26(12-10-25)20-8-3-16(22(29)30-2)13-19(20)24-21(28)14-31-18-6-4-17(23)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,24,28) |
Clé InChI |
DPWMHMRBKXYYIA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethylbenzamide](/img/structure/B250887.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250890.png)

![Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250894.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B250896.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B250899.png)
![Dimethyl 5-[(3,5-dichloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B250900.png)
![Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250902.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B250903.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B250904.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250906.png)
